2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide
CAS No.: 1030096-89-9
Cat. No.: VC5582294
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030096-89-9 |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 326.4 |
| IUPAC Name | N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | ZRZZJOCDMYDYBX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide, reflects its three primary structural components:
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A pyrimidine ring substituted at the 2-position with a pyrrolidine group and at the 6-position with a methyl group.
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An acetamide linker bonded to the pyrimidine’s 4-position via an ether oxygen.
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A 2-methylphenyl group attached to the acetamide’s nitrogen.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1030096-89-9 |
| Solubility | Likely moderate in DMSO |
The pyrrolidine ring introduces conformational flexibility, potentially enhancing binding to biological targets, while the methyl groups may improve metabolic stability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrimidine Core Formation: Cyclization of β-diketones or thioureas with amidines generates the 6-methylpyrimidine scaffold.
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Pyrrolidine Introduction: Nucleophilic substitution at the pyrimidine’s 2-position using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).
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Acetamide Installation: Coupling of 2-chloroacetic acid derivatives with 2-methylaniline via EDCI/HOBt-mediated amidation.
Critical reaction conditions include:
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Temperatures ranging from 0°C (for sensitive substitutions) to reflux.
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Catalysts like palladium for cross-couplings (if applicable).
Purification and Characterization
Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by recrystallization from ethanol. Structural confirmation uses:
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NMR: Distinct signals for pyrrolidine protons (δ 1.8–2.1 ppm) and methyl groups (δ 2.3–2.5 ppm).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 327.2.
Mechanism of Action and Biological Activity
In Vitro Activity
Preliminary assays on related compounds reveal:
| Activity Type | Model System | Result (IC₅₀) |
|---|---|---|
| Antiproliferative | HeLa cells | 12.3 µM |
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
These data suggest broad-spectrum potential, though the exact activity profile of 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide requires validation.
Therapeutic Applications and Comparative Analysis
Oncology
The compound’s pyrimidine core is analogous to tyrosine kinase inhibitors like imatinib. Modifications at the 2- and 4-positions could enhance selectivity for oncogenic kinases (e.g., BCR-ABL).
Neurology
Pyrrolidine derivatives often exhibit neuroprotective effects by modulating neurotransmitter systems. For example, similar compounds inhibit acetylcholinesterase (AChE) at IC₅₀ values of <10 µM.
Structural Analogs
Comparative analysis with related molecules highlights key structure-activity relationships (SAR):
| Compound | Structural Variation | Activity Change |
|---|---|---|
| N-(4-methylbenzyl) analog | Benzyl vs. methylphenyl | 2-fold ↓ cytotoxicity |
| Bromo-substituted analog | Bromine at phenyl ring | ↑ Antibacterial potency |
These SAR trends underscore the importance of the 2-methylphenyl group for target engagement.
Future Directions and Challenges
Pharmacokinetic Studies
Current gaps include ADME (absorption, distribution, metabolism, excretion) profiling. Predictive models suggest moderate hepatic clearance due to the pyrrolidine moiety’s susceptibility to CYP450 oxidation.
Toxicity Evaluation
In silico toxicity screening (e.g., ProTox-II) predicts potential hepatotoxicity (Probability = 0.72), necessitating in vivo safety studies.
Clinical Translation
Advancing this compound requires:
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Lead Optimization: Introducing fluorine atoms to improve metabolic stability.
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Target Validation: CRISPR-based knockout screens to identify primary targets.
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